Aloe Emodin 1-Glucoside
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Overview
Description
Aloe Emodin 1-Glucoside is a naturally occurring anthraquinone derivative found in various plants, including aloe vera, rhubarb, and cassia. This compound is known for its broad range of biological activities, including antibacterial, antiviral, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aloe Emodin 1-Glucoside can be synthesized through glycosylation of aloe-emodin using glycosyltransferase enzymes. For instance, glycosyltransferase from Bacillus licheniformis DSM13 (YjiC) has been used for enzymatic modification of aloe-emodin in vitro and in vivo . The reaction typically involves aloe-emodin, UDP-glucose as the glycone donor, and purified YjiC enzyme in a buffer solution .
Industrial Production Methods: Industrial production of this compound involves biotransformation and metabolic engineering approaches. Genetically engineered Escherichia coli strains are often used to enhance the availability of UDP-glucose and optimize the yield of the glycosylated product .
Chemical Reactions Analysis
Types of Reactions: Aloe Emodin 1-Glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using nitric acid, leading to the formation of oxidative degradation products.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the substituents involved.
Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives of aloe-emodin .
Scientific Research Applications
Aloe Emodin 1-Glucoside has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other bioactive compounds.
Biology: The compound exhibits significant antibacterial, antiviral, and anti-inflammatory properties.
Mechanism of Action
Aloe Emodin 1-Glucoside exerts its effects through multiple molecular targets and pathways. It inhibits the migration and angiogenesis of cancer cells by reducing the DNA binding activity of NF-κB and down-regulating the expression of MMP-2, MMP-9, RhoB, and VEGF . Additionally, it can down-regulate the expression of MMP-2 through the p38-dependent MAPK–NF-κB pathway, thereby inhibiting the invasive ability of tumor cells .
Comparison with Similar Compounds
Aloin: A C-glycoside that can be hydrolyzed to form aloe-emodin.
Aloesin: Known for its skin-lightening and anti-inflammatory effects.
Uniqueness: Aloe Emodin 1-Glucoside is unique due to its glycosylated structure, which enhances its solubility and stability while retaining its biological activities . This makes it particularly valuable in pharmaceutical and cosmetic applications.
Properties
Molecular Formula |
C21H20O10 |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
8-hydroxy-3-(hydroxymethyl)-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H20O10/c22-6-8-4-10-15(18(27)14-9(16(10)25)2-1-3-11(14)24)12(5-8)30-21-20(29)19(28)17(26)13(7-23)31-21/h1-5,13,17,19-24,26,28-29H,6-7H2/t13-,17-,19+,20-,21-/m0/s1 |
InChI Key |
SJFGNHVZJUSQBX-WFMVXBLUSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O)CO |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)CO |
Origin of Product |
United States |
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